molecular formula C15H7F6N3OS B2669777 2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 400077-06-7

2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile

Cat. No. B2669777
CAS RN: 400077-06-7
M. Wt: 391.29
InChI Key: RXXDCHRQIAVWLN-UHFFFAOYSA-N
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Description

This compound is a trifluoromethyl ketone (TFMK), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . It has a molecular formula of C15H7F6N3OS .


Molecular Structure Analysis

The molecular weight of this compound is 391.2909992 . Unfortunately, the specific molecular structure analysis is not available in the search results.

Scientific Research Applications

Structural Characterization and Inhibitory Potential

  • Structural insights into dihydropyrimidine derivatives, including a compound with a similar structure, have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis revealed their crystalline structures and potential inhibitory effects against the human DHFR enzyme, suggesting applications in the development of new chemotherapeutic agents (L. H. Al-Wahaibi et al., 2021).

Spectroscopic Analysis and Chemotherapeutic Potential

  • Spectroscopic techniques have been employed to investigate the structure of similar pyrimidine derivatives, highlighting their potential as anti-diabetic compounds. Molecular docking studies suggest these compounds could exhibit inhibitory activity against specific targets, indicating their utility in drug discovery for diabetes and other diseases (N. Z. Alzoman et al., 2015).

Crystal Structure and Biological Activities

  • Research on pyrido[4,3-d]pyrimidine derivatives has provided details on their crystal structure and potential biological activities. These insights can guide the synthesis of novel compounds with improved pharmacological profiles (Mo et al., 2007).

Synthesis of Trifluoromethylated Analogues

  • The synthesis of trifluoromethylated analogues of dihydroorotic acid showcases the utility of pyrimidine derivatives in creating compounds with potential medicinal chemistry applications. These analogues demonstrate the importance of structural motifs for drug design (V. Sukach et al., 2015).

Cytotoxic Activity of Pyrimidine Derivatives

  • Novel thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research highlights the potential of pyrimidine derivatives in cancer therapy, with specific derivatives showing promising results (Marcin Stolarczyk et al., 2018).

Future Directions

Trifluoromethylation reactions, which this compound could potentially be involved in, are important transformations in the research and development of drugs, agrochemicals, and functional materials . Therefore, the future directions could involve further exploration of these reactions and their applications.

properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]sulfanyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3OS/c16-14(17,18)10-3-1-2-8(4-10)11(25)7-26-13-23-6-9(5-22)12(24-13)15(19,20)21/h1-4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXDCHRQIAVWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NC=C(C(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile

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